3-Carboethoxy-2'-methoxybenzophenone

Übersicht

Beschreibung

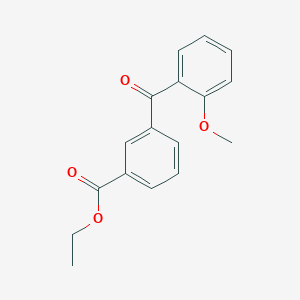

3-Carboethoxy-2’-methoxybenzophenone, also known as ethyl 3-(2-methoxybenzoyl)benzoate, is a chemical compound with the molecular formula C17H16O4. It is a benzophenone derivative, which means it contains two benzene rings connected by a ketone group. This compound is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 3-Carboethoxy-2’-methoxybenzophenone typically involves the esterification of 3-hydroxybenzophenone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent quality of the final product .

Analyse Chemischer Reaktionen

3-Carboethoxy-2’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

One of the primary applications of 3-Carboethoxy-2'-methoxybenzophenone is as a photoinitiator in polymer chemistry. Photoinitiators are compounds that generate free radicals upon exposure to light, which can initiate polymerization reactions. This property is particularly useful in:

- UV-Curable Coatings : The compound can be used in formulations for coatings that cure upon UV light exposure, providing durable finishes for various materials.

- Adhesives : It enhances the curing process of adhesives used in industrial applications, improving bond strength and durability.

Biological Research

In biological research, this compound has shown potential as an enzyme inhibitor . Specifically, it has been studied for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis. The inhibition of these enzymes can lead to:

- Drug Interaction Studies : Understanding how this compound affects drug metabolism can help predict interactions between drugs and other substances.

- Toxicological Assessments : Its role in inhibiting cytochrome P450 enzymes makes it relevant in studies assessing the toxicity of various compounds.

Medicinal Chemistry

Research indicates that this compound may have applications in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to new therapeutic agents. Potential areas include:

- Anticancer Agents : Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Drugs : The compound's ability to modulate biological pathways may contribute to the development of new anti-inflammatory medications.

Material Science

In material science, the compound is being explored for its use in creating advanced materials with specific properties:

- Nanocomposites : Its incorporation into nanocomposite materials can enhance mechanical properties and thermal stability.

- Sensors : The photochemical properties make it suitable for use in sensors that detect light or chemical changes.

Case Study 1: Photoinitiator Efficacy

A study examining the efficacy of this compound as a photoinitiator demonstrated that it effectively initiated polymerization at lower energy thresholds compared to traditional initiators. This resulted in faster curing times and improved mechanical properties of the resulting polymers.

Case Study 2: Enzyme Inhibition Profile

Research conducted on the inhibition profile of this compound revealed significant inhibition of cytochrome P450 enzymes, particularly CYP3A4. This finding suggests potential implications for drug-drug interactions and highlights the need for further investigation into its pharmacokinetic properties.

Wirkmechanismus

The mechanism of action of 3-Carboethoxy-2’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzophenone core allows it to absorb UV light, making it useful in photochemical studies. Its ester and methoxy groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Carboethoxy-2’-methoxybenzophenone include other benzophenone derivatives such as:

Benzophenone: The parent compound, which lacks the ester and methoxy groups.

4-Methoxybenzophenone: Contains a methoxy group at the para position of one benzene ring.

3-Carboethoxybenzophenone: Similar structure but without the methoxy group on the benzene ring.

The uniqueness of 3-Carboethoxy-2’-methoxybenzophenone lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are valuable in various research applications .

Biologische Aktivität

3-Carboethoxy-2'-methoxybenzophenone (CAS No. 746652-01-7) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzophenones, characterized by a benzene ring connected to a ketone group. Its structure can be represented as follows:

This compound's unique functional groups contribute to its biological activity, particularly in interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of various biomolecules.

- Antioxidant Activity : The presence of methoxy and carboethoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its potential antioxidant properties .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects by modulating signaling pathways associated with inflammation.

Antimicrobial Activity

Research indicates that benzophenone derivatives exhibit antimicrobial properties. Studies have shown that this compound may possess activity against various bacterial strains, including:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 35 |

| Escherichia coli | 30 |

| Klebsiella pneumoniae | 28 |

These results suggest that the compound could be explored as a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Preliminary studies indicate that the compound exhibits significant scavenging activity:

| Concentration (μg/mL) | Scavenging Activity (%) |

|---|---|

| 100 | 45 |

| 250 | 65 |

| 500 | 85 |

This data highlights its potential application in formulations aimed at reducing oxidative stress.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various benzophenone derivatives, including this compound. The findings indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting further investigation into its mechanism of action is warranted . -

Antioxidant Evaluation :

Another study assessed the antioxidant properties of benzophenones using in vitro models. The results demonstrated that the compound significantly reduced oxidative stress markers in cell cultures, indicating its potential role in protective health applications .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data specific to this compound is limited, similar compounds have shown favorable absorption and distribution characteristics. Factors influencing these properties include:

- Solubility : The presence of polar functional groups enhances solubility in biological systems.

- Metabolism : Interaction with cytochrome P450 enzymes may lead to metabolic activation or detoxification pathways.

Eigenschaften

IUPAC Name |

ethyl 3-(2-methoxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)13-8-6-7-12(11-13)16(18)14-9-4-5-10-15(14)20-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDMWPYCXAFCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625220 | |

| Record name | Ethyl 3-(2-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746652-01-7 | |

| Record name | Ethyl 3-(2-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.